phosphanium perchlorate CAS No. 154959-51-0](/img/structure/B14270729.png)
[2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethyl](triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is a complex organic compound with a unique structure that combines a tetrazole ring, a phosphonium group, and a perchlorate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from phenylhydrazine and sodium azide under acidic conditions. The resulting tetrazole is then reacted with a suitable aldehyde to form the intermediate compound. This intermediate is further reacted with triphenylphosphine and perchloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with hydrogen atoms added.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is used as a reagent in organic synthesis. It can act as a catalyst or a precursor for the synthesis of other complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-oxo-1-(5-methyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate
- 2-Amino-2-oxo-1-(5-ethyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate
Uniqueness
Compared to similar compounds, 2-Amino-2-oxo-1-(5-phenyl-1H-tetrazol-1-yl)ethylphosphanium perchlorate has a unique phenyl group attached to the tetrazole ring. This structural feature enhances its reactivity and specificity, making it more effective in certain applications.
Propriétés
Numéro CAS |
154959-51-0 |
|---|---|
Formule moléculaire |
C27H23ClN5O5P |
Poids moléculaire |
563.9 g/mol |
Nom IUPAC |
[2-amino-2-oxo-1-(5-phenyltetrazol-1-yl)ethyl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H22N5OP.ClHO4/c28-25(33)27(32-26(29-30-31-32)21-13-5-1-6-14-21)34(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20,27H,(H-,28,33);(H,2,3,4,5) |
Clé InChI |
JNNOGOIHWYSYFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=NN2C(C(=O)N)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14270659.png)
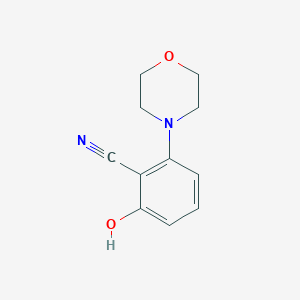
![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
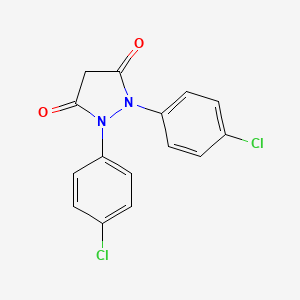
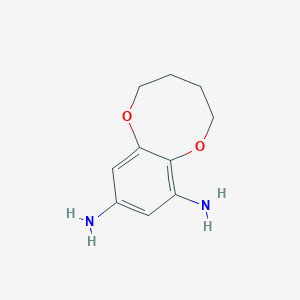

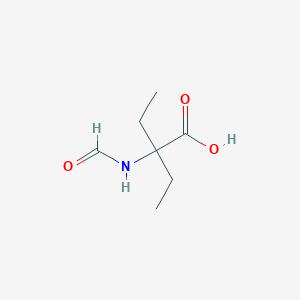

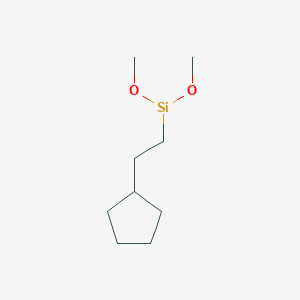
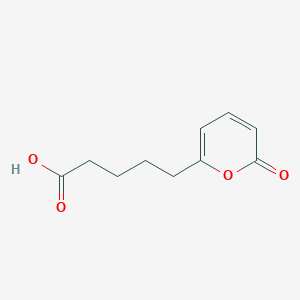
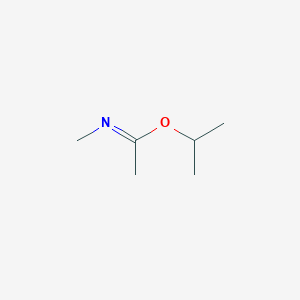

![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
